molecular formula C25H20ClN5 B11205866 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11205866
M. Wt: 425.9 g/mol
InChI Key: XYVCARSFBDMWBL-UHFFFAOYSA-N
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Description

7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups such as chloromethylphenyl, phenyl, and pyridinylmethyl. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20ClN5

Molecular Weight

425.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20ClN5/c1-17-10-11-20(13-22(17)26)31-15-21(18-7-3-2-4-8-18)23-24(29-16-30-25(23)31)28-14-19-9-5-6-12-27-19/h2-13,15-16H,14H2,1H3,(H,28,29,30)

InChI Key

XYVCARSFBDMWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=N4)C5=CC=CC=C5)Cl

Origin of Product

United States

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